Ethylene glycol diacetate

Description

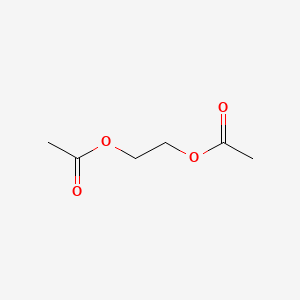

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-acetyloxyethyl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O4/c1-5(7)9-3-4-10-6(2)8/h3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTXMVXSTHSMVQF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCCOC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O4 | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27252-83-1 | |

| Record name | Polyethylene glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=27252-83-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID0026880 | |

| Record name | 1,2-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethylene glycol diacetate is a colorless liquid with a mild pleasant odor. Density 9.2 lb /gal. Flash point 191 °F. Boiling point 369 °F. Combustible but requires some effort to ignite. Used in the manufacture of perfumes, printing ink, lacquers and resins., Dry Powder; Liquid, Colorless liquid; [Hawley] | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Ethanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

367 to 369 °F at 760 mmHg (NTP, 1992), 190-191 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

205 °F (NTP, 1992), 191 °F (88 °C) (CLOSED CUP), 215-255 °F (open cup) | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), MISCIBLE WITH ETHER, SOL IN ... ETHANOL AND ACETONE, 16.4% IN WATER AT 20 °C, Water solubility = 1.78X10+5 mg/l at 24.5 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.104 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.104, Bulk density = 9.2 lb/gal at 20 °C, freezing point = -31 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Density |

5.04 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.0 (AIR= 1) | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.4 mmHg at 68 °F ; 1 mmHg at 100.9 °F; 760 mmHg at 374.9 °F (NTP, 1992), 0.07 [mmHg], Vapor pressure: 0.4 mm Hg @ 20 °C, 7.74X10-2 mm Hg at 25 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylene glycol diacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5214 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

COLORLESS LIQ | |

CAS No. |

111-55-7 | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Glycol diacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=111-55-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethylene glycol diacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000111557 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8853 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Ethanediol, 1,2-diacetate | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Ethanediol diacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0026880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene di(acetate) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.529 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9E5JC3Q7WJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

-24 °F (NTP, 1992), -31 °C | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/8661 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYLENE GLYCOL DIACETATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/430 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

An In-depth Technical Guide to Ethylene Glycol Diacetate: Chemical Structure, Properties, and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethylene (B1197577) glycol diacetate (EGDA), systematically named 2-acetyloxyethyl acetate (B1210297), is a diester of ethylene glycol and acetic acid.[1][2] It is a colorless, combustible liquid with a mild, pleasant odor.[1][3] This document provides a comprehensive overview of the chemical structure, physicochemical properties, synthesis, and applications of ethylene glycol diacetate, tailored for a scientific audience. All quantitative data are presented in structured tables for ease of comparison, and a detailed experimental protocol for its synthesis is provided.

Chemical Structure and Identification

This compound is characterized by the presence of two acetate groups ester-linked to an ethylene glycol backbone.

Table 1: Chemical Identification of this compound

| Identifier | Value |

| IUPAC Name | 2-acetyloxyethyl acetate[1] |

| Synonyms | 1,2-Diacetoxyethane, Glycol diacetate, Ethylene diacetate, Ethylene acetate[1][2] |

| CAS Number | 111-55-7[1][2] |

| Molecular Formula | C6H10O4[1] |

| Molecular Weight | 146.14 g/mol [1] |

| SMILES | CC(=O)OCCOC(=O)C[1] |

| InChI Key | JTXMVXSTHSMVQF-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound make it a versatile solvent and chemical intermediate.

Table 2: Physical Properties of this compound

| Property | Value |

| Appearance | Colorless liquid[1] |

| Odor | Mild, pleasant[1] |

| Melting Point | -41 °C (-41.8 °F)[4] |

| Boiling Point | 190.5 °C (374.9 °F) at 760 mmHg[5] |

| Density | 1.104 g/mL at 20 °C[6] |

| Solubility | Soluble in alcohol, ether, benzene, acetone, carbon tetrachloride, acetic acid, and carbon disulfide.[5] Slightly soluble in water. |

| Vapor Pressure | 0.2 mmHg at 20 °C[6] |

| Flash Point | 88 °C (190.4 °F)[7] |

| Autoignition Temperature | 482 °C (900 °F)[8] |

Table 3: Chemical Reactivity of this compound

| Reactivity | Description |

| Hydrolysis | Can hydrolyze in the presence of strong acids or bases to form ethylene glycol and acetic acid. |

| Reaction with Acids | Reacts with aqueous acids to liberate heat, forming alcohols and acids. Strong oxidizing acids may cause a vigorous, exothermic reaction. |

| Reaction with Caustic Solutions | Interaction with caustic solutions generates heat. |

| Reaction with Alkali Metals and Hydrides | Generates flammable hydrogen when reacted with alkali metals and hydrides. |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

The most common method for synthesizing this compound is the Fischer esterification of ethylene glycol with acetic acid using an acid catalyst.[9]

Materials:

-

Ethylene glycol

-

Glacial acetic acid

-

p-Toluenesulfonic acid (catalyst)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate

-

Dean-Stark apparatus or similar setup for water removal

-

Round-bottom flask

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine ethylene glycol and an excess of glacial acetic acid (a molar ratio of at least 1:2.2 is recommended).[10]

-

Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid (approximately 0.1-1% of the total reactant mass).[10]

-

Esterification: Heat the reaction mixture to reflux (typically between 100-160 °C) with continuous stirring.[10] Water produced during the reaction will be collected in the Dean-Stark trap, driving the equilibrium towards the formation of the diester. The reaction progress can be monitored by observing the amount of water collected.

-

Workup:

-

Once the theoretical amount of water has been collected, or the reaction ceases to produce more water, cool the mixture to room temperature.

-

Transfer the cooled mixture to a separatory funnel.

-

Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by water, and finally with brine.

-

-

Drying and Purification:

-

Dry the organic layer over anhydrous magnesium sulfate.

-

Filter to remove the drying agent.

-

Remove the excess acetic acid and any other volatile impurities using a rotary evaporator.

-

Purify the crude product by fractional distillation under atmospheric or reduced pressure to obtain pure this compound. The fraction boiling at approximately 190 °C is collected.

-

Analytical Characterization

The purity and identity of the synthesized this compound can be confirmed using various analytical techniques:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight and fragmentation pattern.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure and confirm the absence of impurities.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic ester carbonyl (C=O) stretching vibrations.

Visualizations

Synthesis Pathway of this compound

Caption: Synthesis of this compound.

Logical Relationships of this compound Properties

Caption: Properties of this compound.

Applications

This compound's properties make it a valuable compound in various industrial and research applications:

-

Solvent: It is an excellent solvent for a variety of resins, including nitrocellulose, cellulose (B213188) esters, and in the formulation of lacquers, enamels, and printing inks.[4] Its slow evaporation rate is beneficial for achieving good flow-out in coatings.[4]

-

Foundry Industry: It serves as a slow-release source of acetic acid, which acts as a hardener for silicate-based core binders in foundries.[4]

-

Chemical Intermediate: It is used as a precursor in the synthesis of other chemicals.

-

Other Uses: It finds application as a perfume fixative, in waterborne adhesives, and in some cleaning formulations.[4]

Safety and Handling

This compound is a combustible liquid and should be handled with appropriate safety precautions.[1] It may cause mild skin, eye, and respiratory tract irritation. It is important to use this chemical in a well-ventilated area and to wear appropriate personal protective equipment, including safety goggles and gloves. Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible materials such as strong oxidizing agents.

References

- 1. prepchem.com [prepchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Sciencemadness Discussion Board - Synthesize this compound? - Powered by XMB 1.9.11 [sciencemadness.org]

- 4. This compound synthesis - chemicalbook [chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. CN103435481A - Production method of this compound (EGDA) - Google Patents [patents.google.com]

- 8. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]

Ethylene Glycol Diacetate (CAS 111-55-7): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Ethylene (B1197577) glycol diacetate (EGDA), with the CAS number 111-55-7, is a diester of ethylene glycol and acetic acid.[1][2] It is a colorless, transparent liquid characterized by a mild, pleasant odor.[1][2] This document provides an in-depth technical overview of ethylene glycol diacetate, including its physicochemical properties, synthesis protocols, key applications, toxicological profile, and spectral data, tailored for a scientific audience.

Physicochemical Properties

This compound is a high-boiling, slow-evaporating solvent with excellent solvency for a variety of resins.[1] Its low volatility and pleasant odor make it a favorable choice in formulations where worker safety and comfort are priorities.[1] It is slightly soluble in water but fully miscible with most organic solvents.[2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₁₀O₄ | [1][2] |

| Molecular Weight | 146.14 g/mol | [1][2][3] |

| CAS Number | 111-55-7 | [3] |

| Appearance | Colorless, transparent liquid | [1][2] |

| Odor | Mild, pleasant | [1][2] |

| Boiling Point | 186-190 °C (367-374 °F) | [1][2] |

| Melting Point | -41 °C to -50 °C (-42 °F to -58 °F) | [2] |

| Density | 1.102 - 1.104 g/cm³ at 20 °C | [1][2] |

| Vapor Pressure | 0.2 mmHg at 20-25 °C | [1][2] |

| Flash Point | 83-88 °C (181.4-190.4 °F) (closed cup) | [4] |

| Autoignition Temperature | ~482 °C (900 °F) | [4] |

| Refractive Index | ~1.415 at 20 °C | [5] |

| Solubility | Slightly soluble in water; miscible with most organic solvents | [2] |

Synthesis of this compound

The primary industrial synthesis of this compound is through the direct esterification of ethylene glycol with acetic acid.[1][2] This reaction is typically catalyzed by an acid and results in the formation of this compound and water as a byproduct.[1]

Experimental Protocol: Direct Esterification

Objective: To synthesize this compound from ethylene glycol and acetic acid.

Materials:

-

Ethylene glycol (1 mole)

-

Acetic acid (2.2-3 moles, excess)[6]

-

Acid catalyst (e.g., p-toluenesulfonic acid, 0.1-1% of total reactant mass)[1][6]

-

Azeotropic dehydrating agent (e.g., butyl acetate, 10-20% of total reactant mass)[6]

-

Round-bottom flask

-

Reflux condenser with Dean-Stark trap

-

Heating mantle

-

Distillation apparatus

Methodology:

-

Charge the round-bottom flask with ethylene glycol, acetic acid, p-toluenesulfonic acid, and butyl acetate.

-

Assemble the reflux apparatus with the Dean-Stark trap to remove the water formed during the reaction.

-

Heat the mixture to a reaction temperature of 100-160 °C and maintain reflux.[6] The progress of the reaction can be monitored by the amount of water collected.

-

Once the theoretical amount of water has been collected, cool the reaction mixture.

-

Purify the crude product by fractional distillation.[7] Collect the fraction boiling between 180-190 °C.[7]

-

Characterize the final product for purity using analytical methods such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.[8]

Caption: A typical workflow for the laboratory synthesis of this compound.

Applications in Research and Development

This compound's properties make it a versatile compound in various industrial and research settings.[2] Its primary function is as a solvent, but it also serves as a chemical intermediate and a component in formulations.

-

Coatings and Inks: Its slow evaporation rate and high solvency for resins make it an excellent choice for improving the flow and leveling of coatings and inks, resulting in a smoother finish.[1][2]

-

Adhesives: It is used as a solvent in the production of water-based adhesives.[5]

-

Foundry: In the foundry industry, it acts as a core-binding resin.[5]

-

Chemical Synthesis: this compound can be used as an acyl donor for the in situ generation of peracetic acid in chemoenzymatic synthesis, such as in the production of caprolactone. It may also be a precursor for the enzymatic synthesis of poly(ethylene glutarate).

-

Pharmaceutical and Cosmetic Industries: Although less common, it can be used as a solvent for active pharmaceutical ingredients (APIs) or as a carrier for fragrances in cosmetics, owing to its mild odor and low toxicity.[2][9]

Caption: Relationship between the properties and applications of this compound.

Safety and Toxicology

This compound exhibits low acute toxicity.[1] However, prolonged or repeated exposure may cause mild irritation to the skin and eyes.[10] Its toxicity in animal studies is primarily attributed to its metabolic conversion to ethylene glycol.[3] Ingestion of large amounts can lead to the formation of urinary oxalate (B1200264) crystals, a characteristic sign of ethylene glycol poisoning.[3]

Metabolic Pathway

In the body, this compound is expected to hydrolyze to ethylene glycol and acetic acid. Ethylene glycol is then metabolized in the liver by alcohol dehydrogenase to glycoaldehyde, which is further oxidized to glycolic acid, glyoxylic acid, and finally oxalic acid.[11][12] The accumulation of glycolic acid is the main cause of metabolic acidosis, while oxalic acid can precipitate as calcium oxalate crystals, leading to renal damage.[11][13]

Caption: The metabolic pathway of ethylene glycol, the primary metabolite of EGDA.

Spectral Data

The structural confirmation of this compound can be achieved through various spectroscopic methods.

Table 2: Spectral Data for this compound

| Technique | Key Peaks/Signals | Reference(s) |

| ¹H NMR (CDCl₃) | δ (ppm): ~2.08 (s, 6H, 2 x CH₃), ~4.23 (s, 4H, 2 x CH₂) | [14][15] |

| ¹³C NMR (CDCl₃) | δ (ppm): ~20.9 (CH₃), ~62.3 (CH₂), ~170.8 (C=O) | [16] |

| FTIR (liquid film) | ν (cm⁻¹): ~1740 (C=O stretch), ~1240 (C-O stretch), ~1040 (C-O stretch) | [17] |

| Mass Spec (EI) | m/z: 43 (base peak), 86, 73, 116 | [18][19] |

Conclusion

This compound is a versatile and industrially significant solvent and chemical intermediate with a favorable safety profile for many applications. Its well-defined physicochemical properties and straightforward synthesis make it a valuable compound for researchers and professionals in coatings, adhesives, and chemical synthesis. A thorough understanding of its properties, synthesis, and metabolic fate is crucial for its safe and effective use in various scientific and industrial endeavors.

References

- 1. This compound (EGDA) - High-Performance Solvent [epchems.com]

- 2. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]

- 3. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. univarsolutions.com [univarsolutions.com]

- 5. ETHYLENE GLYCOL DI ACETATE (EGDA) Manufacturer, Supplier, Exporter [somu-group.com]

- 6. CN103724195A - Synthetic method of this compound - Google Patents [patents.google.com]

- 7. prepchem.com [prepchem.com]

- 8. benchchem.com [benchchem.com]

- 9. dataintelo.com [dataintelo.com]

- 10. dev.spectrabase.com [dev.spectrabase.com]

- 11. Ethylene Glycol Toxicity: Practice Essentials, Pathophysiology, Etiology [emedicine.medscape.com]

- 12. Ethylene Glycol and Propylene Glycol Toxicity: What Is the Biological Fate of Ethylene Glycol? | Environmental Medicine | ATSDR [archive.cdc.gov]

- 13. Ethylene Glycol Toxicity - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. This compound(111-55-7) 1H NMR spectrum [chemicalbook.com]

- 15. Diethyleneglycol diacetate(628-68-2) 1H NMR spectrum [chemicalbook.com]

- 16. This compound(111-55-7) 13C NMR spectrum [chemicalbook.com]

- 17. researchgate.net [researchgate.net]

- 18. This compound(111-55-7) MS [m.chemicalbook.com]

- 19. researchgate.net [researchgate.net]

Spectroscopic Data of Ethylene Glycol Diacetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethylene (B1197577) glycol diacetate, a widely used solvent and chemical intermediate. The information presented herein is intended to assist researchers and scientists in the identification, characterization, and quality control of this compound. This document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with generalized experimental protocols for data acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. The following tables summarize the proton (¹H) and carbon-13 (¹³C) NMR data for ethylene glycol diacetate, typically recorded in deuterated chloroform (B151607) (CDCl₃).

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound is characterized by two distinct signals corresponding to the methyl and methylene (B1212753) protons.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~2.08 | Singlet | 6H | Methyl protons (2 x -COCH₃) |

| ~4.28 | Singlet | 4H | Methylene protons (-OCH₂CH₂O-) |

¹³C NMR Spectroscopic Data.[1][2]

The ¹³C NMR spectrum shows three signals, corresponding to the carbonyl, methylene, and methyl carbons.

| Chemical Shift (δ) ppm | Assignment |

| ~170.7 | Carbonyl carbon (-C=O) |

| ~62.3 | Methylene carbon (-OCH₂) |

| ~20.8 | Methyl carbon (-CH₃) |

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is dominated by a strong absorption band due to the carbonyl stretch of the ester groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2960 | Medium | C-H stretch (alkane) |

| ~1740 | Strong | C=O stretch (ester) |

| ~1240 | Strong | C-O stretch (ester) |

| ~1040 | Strong | C-O stretch (ester) |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound. Electron ionization (EI) is a common technique for volatile compounds like this compound. The fragmentation pattern provides valuable structural information.[1][2]

| Mass-to-Charge Ratio (m/z) | Relative Abundance | Assignment |

| 43 | High | [CH₃CO]⁺ (Base Peak) |

| 87 | Moderate | [M - OCOCH₃]⁺ |

| 103 | Low | [M - CH₃CO]⁺ |

| 146 | Low | [M]⁺ (Molecular Ion) |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters should be optimized for best results.

NMR Spectroscopy

4.1.1. Sample Preparation:

-

Dissolve approximately 10-20 mg of this compound in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

4.1.2. Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

Acquire the ¹H NMR spectrum using a standard pulse sequence.

-

Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

4.2.1. Sample Preparation (Neat Liquid):

-

Place a drop of liquid this compound onto a clean, dry salt plate (e.g., NaCl or KBr).[3]

-

Carefully place a second salt plate on top to create a thin liquid film.[3]

-

Ensure there are no air bubbles trapped between the plates.

4.2.2. Data Acquisition:

-

Place the salt plates in the sample holder of the FT-IR spectrometer.

-

Acquire a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (Electron Ionization)

4.3.1. Sample Introduction:

-

For a pure liquid sample, a direct insertion probe or a gas chromatography (GC) inlet can be used.

-

If using GC-MS, dissolve a small amount of this compound in a volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

Inject a small volume (e.g., 1 µL) of the solution into the GC.

4.3.2. Data Acquisition:

-

The sample is vaporized in the ion source.

-

The gaseous molecules are bombarded with a beam of electrons (typically at 70 eV), causing ionization and fragmentation.[1][4]

-

The resulting ions are accelerated and separated by the mass analyzer based on their mass-to-charge ratio.

-

A detector records the abundance of each ion.

Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a liquid sample like this compound.

Caption: General workflow for spectroscopic analysis.

References

An In-Depth Technical Guide to the 1H NMR Spectrum of Ethylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of ethylene (B1197577) glycol diacetate. It details the expected spectral data, a thorough experimental protocol for data acquisition, and visualizations to aid in understanding the molecular structure and the principles of the NMR experiment.

Data Presentation: ¹H NMR Spectral Data of Ethylene Glycol Diacetate

Due to the symmetrical nature of this compound (ethane-1,2-diyl diacetate), its ¹H NMR spectrum is characterized by its simplicity, displaying two distinct signals. The molecule possesses a plane of symmetry through the central carbon-carbon bond, rendering the two methyl groups chemically equivalent and the two methylene (B1212753) groups also chemically equivalent. Consequently, each set of equivalent protons gives rise to a single resonance signal. As there are no adjacent, non-equivalent protons, these signals appear as singlets.

The following table summarizes the anticipated quantitative data for the ¹H NMR spectrum of this compound, typically recorded in deuterated chloroform (B151607) (CDCl₃). The chemical shift values are based on established ranges for protons in similar chemical environments within ester functional groups.

| Signal Assignment | Chemical Shift (δ) (ppm) | Multiplicity | Integration |

| Methyl Protons (-COCH₃) | ~2.0 - 2.1 | Singlet | 6H |

| Methylene Protons (-OCH₂-) | ~4.2 - 4.3 | Singlet | 4H |

Note: The exact chemical shifts can vary slightly depending on the solvent used and the concentration of the sample.

Interpretation of the Spectrum

The signal appearing at approximately 2.0-2.1 ppm is attributed to the six equivalent protons of the two methyl groups. These protons are adjacent to a carbonyl group (C=O), which deshields them, causing them to resonate in this characteristic downfield region for acetate (B1210297) esters.

The signal at approximately 4.2-4.3 ppm corresponds to the four equivalent protons of the two methylene groups. These protons are bonded to a carbon that is, in turn, attached to an oxygen atom of the ester functional group. The electronegativity of the oxygen atom strongly deshields these protons, resulting in a significant downfield shift.

Experimental Protocols

A detailed methodology for acquiring the ¹H NMR spectrum of this compound is provided below. This protocol is a standard procedure for the analysis of liquid samples of small organic molecules.

1. Sample Preparation:

-

Materials: this compound, deuterated chloroform (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard (0.03-0.05% v/v), NMR tube (5 mm diameter), pipette, and a clean, dry vial.

-

Procedure:

-

In a clean, dry vial, dissolve approximately 5-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing TMS.

-

Ensure the solution is homogeneous. If any solid particles are present, filter the solution through a small plug of glass wool in a Pasteur pipette into a clean NMR tube.

-

Carefully transfer the solution into a 5 mm NMR tube to a depth of approximately 4-5 cm.

-

Cap the NMR tube securely.

-

2. NMR Spectrometer Setup and Data Acquisition:

-

Instrumentation: A high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or 500 MHz).

-

Procedure:

-

Insert the NMR tube into a spinner turbine and adjust its position for optimal homogeneity.

-

Place the sample into the NMR spectrometer's probe.

-

Lock the spectrometer onto the deuterium (B1214612) signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve a high degree of homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Set the acquisition parameters for a standard ¹H NMR experiment. Typical parameters include:

-

Pulse angle: 30-90 degrees

-

Acquisition time: 2-4 seconds

-

Relaxation delay: 1-5 seconds

-

Number of scans: 8-16 (can be adjusted based on sample concentration)

-

-

Acquire the Free Induction Decay (FID) data.

-

3. Data Processing:

-

Software: Use the spectrometer's software (e.g., TopSpin, VnmrJ) or a dedicated NMR processing program.

-

Procedure:

-

Apply a Fourier transform to the FID to obtain the frequency-domain spectrum.

-

Phase correct the spectrum to ensure all peaks are in the absorptive mode and have a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the signals to determine the relative number of protons contributing to each peak.

-

Identify and label the chemical shifts of the peaks.

-

Mandatory Visualizations

The following diagrams, generated using the DOT language, illustrate the chemical structure and proton environments of this compound, as well as a generalized workflow for ¹H NMR spectroscopy.

Caption: Chemical structure of this compound with equivalent proton environments highlighted.

Caption: A simplified workflow for a typical ¹H NMR experiment.

13C NMR chemical shifts for ethylene glycol diacetate

An in-depth analysis of the 13C NMR chemical shifts of ethylene (B1197577) glycol diacetate is presented in this technical guide, designed for researchers, scientists, and professionals in drug development. This document provides a comprehensive overview of the spectral data, detailed experimental protocols for acquiring such data, and a visual representation of the molecular structure with its corresponding chemical shifts.

13C NMR Spectral Data for Ethylene Glycol Diacetate

The 13C Nuclear Magnetic Resonance (NMR) spectrum of this compound exhibits distinct signals for the carbonyl and methylene (B1212753) carbons. Due to the molecule's symmetry, only two unique carbon environments are observed. The chemical shifts are influenced by the electronegativity of the neighboring oxygen atoms.

Below is a summary of the reported , recorded in deuterated chloroform (B151607) (CDCl3).

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (C=O) | ~170.7 |

| Methylene (CH2) | ~62.3 |

| Methyl (CH3) | ~20.8 |

Note: Chemical shifts can vary slightly depending on the solvent, concentration, and spectrometer frequency.

Experimental Protocol for 13C NMR Spectroscopy

The following is a detailed methodology for acquiring a high-quality 13C NMR spectrum of a small organic molecule such as this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining a high-resolution NMR spectrum.

-

Sample Purity: Ensure the this compound sample is of high purity (e.g., 99%) to avoid interference from impurity signals.[1]

-

Solvent Selection: Deuterated chloroform (CDCl3) is a common and suitable solvent for nonpolar organic compounds like this compound.[1][2]

-

Concentration: For 13C NMR, a higher concentration is generally preferred due to the low natural abundance of the 13C isotope.[3] A solution of 20-50 mg of the analyte in approximately 0.6 mL of deuterated solvent is recommended.[2]

-

Procedure:

-

Accurately weigh the desired amount of this compound.[2]

-

Dissolve the sample in the deuterated solvent within a clean vial.[2] Gentle vortexing or sonication can aid in complete dissolution.[2]

-

If any solid particles are present, filter the solution through a pipette with a glass wool plug into a clean, dry 5 mm NMR tube.[3]

-

The final volume of the solution in the NMR tube should be between 0.5 and 0.6 mL.[3]

-

Cap the NMR tube securely to prevent solvent evaporation.[2]

-

Wipe the exterior of the NMR tube with a lint-free tissue to remove any contaminants before inserting it into the spectrometer.[3]

-

NMR Spectrometer Setup and Data Acquisition

The following steps outline a general procedure for setting up an NMR spectrometer for 13C NMR data acquisition.[2][4][5]

-

Instrument Initialization: Insert the sample into the spectrometer's magnet.

-

Locking: The spectrometer's field frequency is locked onto the deuterium (B1214612) signal of the solvent (e.g., CDCl3) to maintain a stable magnetic field.[2][4]

-

Tuning and Matching: The NMR probe is tuned to the 13C frequency to optimize signal detection.[2][4]

-

Shimming: The magnetic field homogeneity is optimized by a process called shimming, which can be performed manually or automatically to achieve sharp spectral lines.[2][4]

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment with proton decoupling is typically used for a simple 13C spectrum.[4]

-

Spectral Width: A wide spectral width (e.g., 250 ppm) should be set to ensure all carbon signals are captured.[4]

-

Acquisition Time (AQ): An acquisition time of at least 1-2 seconds is recommended for good digital resolution.[4]

-

Relaxation Delay (D1): A relaxation delay of 1-2 seconds is typically sufficient.[4]

-

Number of Scans (NS): Due to the low sensitivity of 13C NMR, a larger number of scans is often required compared to 1H NMR. The exact number will depend on the sample concentration.[4]

-

-

Data Acquisition: The experiment is initiated to collect the Free Induction Decay (FID) signal.

Data Processing

-

Fourier Transformation: The acquired FID is converted into a frequency-domain spectrum through a Fourier transform.

-

Phasing: The spectrum is phased to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: The baseline of the spectrum is corrected to be flat.

-

Referencing: The chemical shift axis is calibrated. For spectra recorded in CDCl3, the solvent peak is typically set to 77.0 ppm.[6]

-

Peak Picking: The chemical shifts of the peaks of interest are identified and labeled.

Visualization of this compound Structure and 13C NMR Shifts

The following diagram illustrates the chemical structure of this compound with its carbon atoms labeled according to their respective 13C NMR chemical shifts.

Caption: Structure of this compound with 13C NMR assignments.

References

- 1. dev.spectrabase.com [dev.spectrabase.com]

- 2. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 3. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

- 4. benchchem.com [benchchem.com]

- 5. chem.uiowa.edu [chem.uiowa.edu]

- 6. downloads.regulations.gov [downloads.regulations.gov]

An In-Depth Technical Guide to the FT-IR Analysis of Ethylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FT-IR) analysis of ethylene (B1197577) glycol diacetate. It details the characteristic vibrational frequencies, experimental protocols for obtaining high-quality spectra, and a workflow for the analytical process. This document is intended to serve as a valuable resource for researchers and professionals involved in the characterization and analysis of this compound.

Introduction to FT-IR Spectroscopy of Ethylene Glycol Diacetate

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups and elucidate the molecular structure of compounds. When infrared radiation is passed through a sample of this compound, the molecule absorbs energy at specific frequencies corresponding to the vibrational modes of its chemical bonds. The resulting FT-IR spectrum is a unique fingerprint of the molecule, providing valuable qualitative and quantitative information.

This compound (C₆H₁₀O₄) is the diester of ethylene glycol and acetic acid. Its structure contains two ester functional groups, which give rise to characteristic and intense absorption bands in the infrared spectrum. The key vibrational modes to be expected include C=O stretching, C-O stretching, and various C-H bending and stretching vibrations.

Experimental Protocols

The following is a detailed methodology for acquiring a high-quality FT-IR spectrum of liquid this compound.

Instrumentation and Materials

-

FT-IR Spectrometer: A standard FT-IR spectrometer equipped with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) or a mercury cadmium telluride (MCT) detector.

-

Sample Cell: For liquid samples, either a demountable cell with sodium chloride (NaCl) or potassium bromide (KBr) windows or an Attenuated Total Reflectance (ATR) accessory with a crystal (e.g., diamond, zinc selenide) can be used. The ATR method is often preferred for its simplicity and minimal sample preparation.

-

Sample: Pure this compound.

-

Solvent for Cleaning: Isopropanol (B130326) or acetone.

-

Lens Paper: For cleaning the sample cell windows or ATR crystal.

Sample Preparation and Data Acquisition

Method 1: Transmission Spectroscopy using NaCl/KBr Plates

-

Cell Preparation: Ensure the NaCl or KBr plates are clean and dry. Handle them only by the edges to avoid contamination from fingerprints.

-

Sample Application: Place a small drop of this compound onto the center of one plate.

-

Cell Assembly: Carefully place the second plate on top of the first, spreading the liquid into a thin, uniform film. Avoid air bubbles.

-

Mounting: Secure the plates in the spectrometer's sample holder.

-

Background Spectrum: Run a background scan with the empty, clean plates in the beam path. This will be subtracted from the sample spectrum to remove contributions from the atmosphere (CO₂ and H₂O) and the cell windows.

-

Sample Spectrum: Acquire the spectrum of the this compound sample. A typical measurement would involve co-adding 16 to 32 scans at a resolution of 4 cm⁻¹. The spectral range is typically 4000 cm⁻¹ to 400 cm⁻¹.

Method 2: Attenuated Total Reflectance (ATR) Spectroscopy

-

ATR Crystal Cleaning: Clean the surface of the ATR crystal with a soft tissue dampened with a suitable solvent like isopropanol and allow it to dry completely.

-

Background Spectrum: Record a background spectrum of the clean, empty ATR crystal.

-

Sample Application: Place a small drop of this compound directly onto the ATR crystal, ensuring the crystal surface is fully covered.

-

Sample Spectrum: Acquire the sample spectrum using the same parameters as for the transmission method (16-32 scans, 4 cm⁻¹ resolution, 4000-400 cm⁻¹ range).

-

Cleaning: After the measurement, thoroughly clean the ATR crystal with a suitable solvent to remove all traces of the sample.

Data Presentation: Characteristic FT-IR Absorption Bands of this compound

The following table summarizes the expected characteristic infrared absorption bands for this compound. The exact peak positions may vary slightly depending on the sample state and the spectrometer.

| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity |

| 2960 - 2850 | C-H stretching (alkane) | Medium |

| ~1740 | C=O stretching (ester carbonyl) | Strong |

| ~1450 | C-H bending (CH₂ scissoring) | Medium |

| ~1370 | C-H bending (CH₃ umbrella) | Medium |

| ~1240 | C-O stretching (ester, asymmetric) | Strong |

| ~1040 | C-O stretching (ester, symmetric) | Strong |

Visualization of the FT-IR Analysis Workflow

The following diagram illustrates the logical workflow of an FT-IR analysis, from initial sample preparation to final data interpretation.

Unraveling the Molecular Blueprint: A Technical Guide to the Mass Spectrometry Fragmentation of Ethylene Glycol Diacetate

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive analysis of the mass spectrometry fragmentation pattern of ethylene (B1197577) glycol diacetate. The information presented herein is essential for the accurate identification and characterization of this compound in complex matrices, a critical aspect of research, quality control, and safety assessment in the pharmaceutical and chemical industries. This document outlines the core fragmentation pathways, presents quantitative data from mass spectral analysis, and provides detailed experimental protocols.

Core Fragmentation Analysis

Ethylene glycol diacetate (C6H10O4, MW: 146.14 g/mol ), upon electron ionization (EI) mass spectrometry, undergoes characteristic fragmentation, yielding a series of diagnostic ions. The fragmentation is primarily dictated by the presence of the two ester functional groups.

The initial event is the ionization of the molecule, typically through the loss of a non-bonding electron from one of the oxygen atoms, to form the molecular ion (M•+). Although the molecular ion peak at m/z 146 may be observed, it is often of low intensity due to the facile fragmentation of the ester linkages.

The major fragmentation pathways include:

-

α-Cleavage: This involves the cleavage of bonds adjacent to the carbonyl group. A key fragmentation is the loss of an acetoxy radical (•OCH3CO) or an acetyl radical (•CH3CO) to form characteristic ions.

-

McLafferty Rearrangement: While less prominent for this specific molecule due to the absence of a sufficiently long alkyl chain with a γ-hydrogen, it is a common fragmentation pathway for larger esters.

-

Cleavage of the Ethylene Bridge: Fragmentation can also occur at the C-C bond of the ethylene glycol backbone.

These processes lead to the formation of several key fragment ions that serve as a fingerprint for the identification of this compound.

Quantitative Mass Spectral Data

The following table summarizes the most significant ions observed in the electron ionization mass spectrum of this compound, along with their relative intensities. This data is crucial for the identification and quantification of the compound.

| m/z | Relative Intensity (%) | Proposed Ion Structure |

| 43 | 100 | [CH3CO]+ (Acetyl Cation) |

| 59 | 10 | [CH3COO]+ (Acetoxy Cation) |

| 61 | 15 | [CH3O=CHOH]+ |

| 70 | 8 | [C4H6O]+• |

| 87 | 30 | [M - CH3CO]+ |

| 103 | 5 | [M - CH3COO]+ |

| 146 | <1 | [C6H10O4]+• (Molecular Ion) |

Key Fragmentation Pathways

The fragmentation of this compound is a cascade of events leading to the observed mass spectrum. The primary pathways are visualized in the diagram below.

Experimental Protocols

The following provides a typical experimental protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile organic solvent such as methanol (B129727) or ethyl acetate (B1210297) at a concentration of 1 mg/mL. Perform serial dilutions to create calibration standards ranging from 1 µg/mL to 100 µg/mL.

-

Sample Extraction (for complex matrices): For samples where this compound is a component in a complex mixture (e.g., biological fluids, environmental samples), a liquid-liquid extraction or solid-phase extraction (SPE) may be necessary to isolate the analyte and remove interfering substances.

2. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent).

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar capillary column.

-

Injector: Split/splitless injector.

-

Injector Temperature: 250 °C.

-

Injection Volume: 1 µL.

-

Injection Mode: Splitless for low concentrations, Split (e.g., 50:1) for higher concentrations.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230 °C.

-

Electron Energy: 70 eV.

-

Mass Range: m/z 35-200.

-

Scan Mode: Full scan.

This technical guide serves as a foundational resource for the mass spectrometric analysis of this compound. The detailed fragmentation data and standardized protocols will aid researchers and scientists in the confident identification and characterization of this compound across various applications.

Physical properties of ethylene glycol diacetate (boiling point, density)

An In-depth Technical Guide to the Physical Properties of Ethylene (B1197577) Glycol Diacetate

This guide provides a comprehensive overview of the key physical properties of ethylene glycol diacetate, specifically its boiling point and density. It is intended for researchers, scientists, and professionals in drug development who require precise data and standardized experimental methodologies.

Physical Properties of this compound

This compound, also known as ethylene diacetate or glycol diacetate, is a colorless liquid with a mild, pleasant odor.[1][2][3] It serves as a slow-evaporating solvent in various industrial applications, including coatings, inks, and resins.[2][3][4][5][6]

Quantitative Data Summary

The boiling point and density of this compound from various sources are summarized below. The slight variations in reported values can be attributed to differences in measurement techniques and sample purity.

| Physical Property | Value | Conditions |

| Boiling Point | 191 °C (376 °F) | Not specified |

| 190 °C (374 °F) | Not specified | |

| 186-187 °C (367-369 °F) | at 760 mmHg | |

| Density | 1.1050 - 1.1150 g/cm³ | Not specified |

| 1.104 g/mL | at 20 °C (68 °F)[1][2][7] | |

| 1.102 g/cm³ | at 20 °C | |

| 1.105 g/mL | at 20 °C | |

| 1.128 g/mL | at 25 °C | |

| 9.2 lb/gal | Not specified |

Experimental Protocols

Accurate determination of physical properties is critical for chemical characterization and application. The following are standard methodologies for measuring the boiling point and density of liquids like this compound.

Boiling Point Determination

The boiling point is the temperature at which a liquid's vapor pressure equals the surrounding atmospheric pressure.[8]

1. Distillation Method: This is a common and accurate method for determining the boiling point of a pure liquid.[9]

-

Apparatus: A distillation flask, condenser, receiving flask, thermometer, and a heating source.

-

Procedure:

-

The liquid is placed in the distillation flask.

-

The apparatus is assembled, ensuring the thermometer bulb is positioned just below the side arm of the flask to accurately measure the temperature of the vapor.

-

The liquid is heated to a gentle boil.

-

As the liquid boils, its vapor travels into the condenser, where it cools and liquefies, and the distillate is collected in the receiving flask.

-

The temperature is recorded when it becomes constant. This stable temperature is the boiling point of the liquid.[9]

-

2. Micro-Boiling Point (Capillary) Method: This method is suitable when only a small amount of the substance is available.[10]

-

Apparatus: A small test tube, a capillary tube (sealed at one end), a thermometer, and a heating bath (e.g., Thiele tube or aluminum block).[10][11]

-

Procedure:

-

A few drops of the liquid are placed in the small test tube.

-

The capillary tube is placed in the test tube with its open end down.

-

The apparatus is heated. Initially, a stream of air bubbles will be seen escaping from the capillary tube.

-

Heating continues until a rapid and continuous stream of bubbles emerges from the capillary. This indicates the liquid has reached its boiling point.

-

The heating is stopped, and the apparatus is allowed to cool.

-

The temperature at which the bubbling stops and the liquid begins to enter the capillary tube is recorded as the boiling point.[8][10]

-

Density Determination

Density is defined as the mass of a substance per unit volume.

1. Direct Mass and Volume Measurement: This is a straightforward method for determining the density of a liquid.

-

Apparatus: A volumetric flask or graduated cylinder and a precision balance.[12][13]

-

Procedure:

-

The mass of a clean, dry empty measuring cylinder is accurately measured using the balance.[12][13]

-

A known volume of the liquid is carefully added to the measuring cylinder. The volume is read from the bottom of the meniscus.[12]

-

The measuring cylinder containing the liquid is reweighed to determine the mass of the liquid.[12]

-

The density is calculated by dividing the mass of the liquid by its volume (Density = Mass / Volume).[14] For higher accuracy, measurements should be repeated and an average value calculated.[12]

-

Workflow Visualization

The logical flow for the experimental determination of these physical properties can be visualized as follows.

Caption: Workflow for determining the boiling point and density of a liquid sample.

References

- 1. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 2. This compound | 111-55-7 [chemicalbook.com]

- 3. This compound | C6H10O4 | CID 8121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. univarsolutions.com [univarsolutions.com]

- 5. This compound: Properties, Applications, and Safe Handling in Industrial Use_Chemicalbook [chemicalbook.com]

- 6. Ethyleneglycol diacetate - SEQENS [seqens.com]

- 7. This compound 99 111-55-7 [sigmaaldrich.com]

- 8. Video: Boiling Points - Concept [jove.com]

- 9. vernier.com [vernier.com]

- 10. uomus.edu.iq [uomus.edu.iq]

- 11. byjus.com [byjus.com]

- 12. Experiments to determine density of liquid apparatus method calculation density bottle burette measuring cylinder balance IGCSE/GCSE Physics revision notes [docbrown.info]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. youtube.com [youtube.com]

Solubility of ethylene glycol diacetate in organic solvents

An In-depth Technical Guide to the Solubility of Ethylene (B1197577) Glycol Diacetate in Organic Solvents

This technical guide provides a comprehensive overview of the solubility of ethylene glycol diacetate (EGDA) in a variety of organic solvents. The information is intended for researchers, scientists, and professionals in drug development and other fields where EGDA is used as a solvent, plasticizer, or intermediate. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and presents a visual representation of the factors influencing solubility.

Introduction to this compound

This compound (CAS No. 111-55-7), also known as ethylene diacetate or glycol diacetate, is a colorless liquid with a mild, fruity odor.[1][2] It is the diester of ethylene glycol and acetic acid. Due to its excellent solvency power, low volatility, and biodegradability, EGDA is widely used in coatings, inks, adhesives, and cleaning formulations.[2][3] A thorough understanding of its solubility in various organic solvents is crucial for its effective application in diverse chemical formulations.

Solubility Data

The solubility of a substance is dependent on the chemical nature of both the solute (EGDA) and the solvent, as well as on temperature and pressure. This compound, being an ester with two acetate (B1210297) groups, exhibits a degree of polarity that influences its solubility characteristics.[1]

Quantitative Solubility Data

Quantitative data on the solubility of this compound in organic solvents is not extensively available in publicly accessible literature. However, its solubility in water has been reported. The following table summarizes the available quantitative solubility data.

| Solvent | Temperature (°C) | Solubility | Reference |

| Water | 20 | 160 g/L | [4][5] |

| Water | 20 | 16.4 wt% | [4] |

Qualitative Solubility Information

While specific quantitative data is limited, several sources describe the miscibility or solubility of this compound in a range of organic solvents. "Miscible" implies that the two substances are soluble in each other in all proportions.

-

Alcohols: this compound is reported to be miscible with alcohols.[1][6]

-

Ethers: It is described as being miscible with ether.[7]

-

Oils: this compound is miscible with oils.[6]

-

Propylene (B89431) Glycol: It is reported to be poorly soluble in propylene glycol.[6]

Experimental Protocol for Solubility Determination

The following is a general experimental protocol for determining the solubility of this compound in an organic solvent. This method is based on the principle of preparing a saturated solution at a specific temperature and then determining the concentration of the solute.

Materials and Equipment

-

This compound (high purity)

-

Organic solvent of interest (analytical grade)

-

Analytical balance (accurate to ±0.0001 g)

-

Temperature-controlled water bath or incubator

-

Vials or flasks with secure caps

-

Magnetic stirrer and stir bars

-

Syringe filters (chemically compatible with the solvent and solute)

-

Volumetric flasks and pipettes

-

Gas chromatograph (GC) or other suitable analytical instrument for concentration measurement

Procedure

-

Preparation of Supersaturated Solutions:

-

Add an excess amount of this compound to a known volume or mass of the organic solvent in a sealed vial. The excess solute is necessary to ensure that a saturated solution is formed.

-

Place the vial in a temperature-controlled bath set to the desired temperature.

-

Stir the mixture vigorously using a magnetic stirrer for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

-

Equilibration and Sampling:

-

After the stirring period, turn off the stirrer and allow the undissolved solute to settle for several hours while maintaining the constant temperature.

-